8-Azaspiro[5.6]dodecane hydrochloride
Description
Properties
IUPAC Name |
8-azaspiro[5.6]dodecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIZZYBCLKDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[5.6]dodecane hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spiro ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
8-Azaspiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may act on various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights critical distinctions between 8-azaspiro[5.6]dodecane hydrochloride and analogous spirocyclic compounds:
Key Observations:
Spiro Ring Size and Heteroatom Influence :
- Compounds with 5.6 spiro systems (e.g., 8-azaspiro[5.6]dodecane) exhibit larger ring junctions, enhancing conformational flexibility compared to 4.5 systems (e.g., BMY 7378). This flexibility is critical for binding to macromolecular targets like enzymes or receptors .
- Replacement of nitrogen with oxygen (e.g., 6-oxa-9-azaspiro[4.5]decane) reduces basicity and alters solubility, favoring polar solvents .
Functional Group Impact: Dione groups (e.g., in BMY 7378 and buspirone) confer hydrogen-bonding capacity, enhancing receptor affinity. BMY 7378’s methoxyphenyl-piperazine moiety specifically targets adrenoceptors .
Therapeutic Applications: 8-Azaspiro[5.6]dodecane derivatives are primarily anticancer candidates, whereas BMY 7378 and buspirone are CNS modulators . The absence of bioactive substituents in 8-aminospiro[4.5]decane limits its therapeutic use, highlighting the importance of functionalization .
Biological Activity
8-Azaspiro[5.6]dodecane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which incorporates nitrogen into its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.76 g/mol. The spirocyclic arrangement allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Hydrogen Bonding: The nitrogen atom within the spiro ring can form hydrogen bonds with various biological molecules, influencing their function.
- Receptor Modulation: The compound may act on neurotransmitter receptors, potentially affecting pathways related to mood regulation and anxiety.
- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacterial strains by disrupting cell wall synthesis or other critical functions.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria, potentially through cell wall disruption. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Neuropharmacological | Potential modulation of neurotransmitter systems, impacting mood and anxiety disorders. |
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study reported the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, indicating significant antimicrobial properties (MIC values < 10 µM) .
- The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
-
Anticancer Research:
- In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM .
- Mechanistic studies indicated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Neuropharmacological Effects:
Q & A
Q. What regulatory guidelines apply to preclinical testing of this compound?
- Methodological Answer :
- Compliance :
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 471 (genotoxicity) for in vivo studies .
- ICH Standards : Validate analytical methods per ICH Q2(R1) for purity/impurity profiling .
- Documentation : Maintain batch records, stability data (ICH Q1A), and toxicity reports for regulatory submissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
